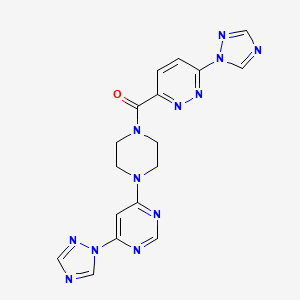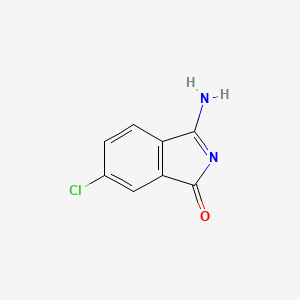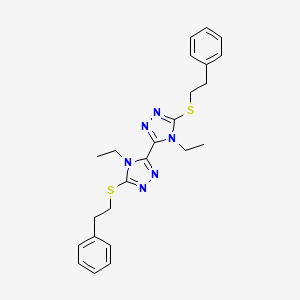
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N12O and its molecular weight is 404.398. The purity is usually 95%.
The exact mass of the compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Pyrazolo and Triazine Derivatives : A study by Abdelriheem, Zaki, and Abdelhamid (2017) explored the synthesis of compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which are structurally related to the queried compound. These compounds have shown antitrypanosomal activity and are significant in pharmaceutical research (Abdelriheem, Zaki, & Abdelhamid, 2017).
Anticonvulsant Drugs Structural Analysis : Research by Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds containing pyridazine and triazine, providing insights into their electronic properties and orientations critical for their activity (Georges, Vercauteren, Evrard, & Durant, 1989).
Synthesis of Pyrimido Indoles : Kopchuk et al. (2016) developed a method to synthesize 10-(1H-1,2,3-triazol-1-yl)pyrimido[1,2-a]indoles. These compounds are structurally related and the study contributes to the understanding of the synthesis and structural properties of such compounds (Kopchuk et al., 2016).
Biological Activities
5-HT2 Antagonist Activity : Watanabe et al. (1992) studied bicyclic triazol derivatives for their 5-HT2 antagonist activity. This research is relevant as it highlights the biological activities of compounds with similar structural features (Watanabe et al., 1992).
Antimicrobial and Antifungal Effects : Abdel‐Aziz et al. (2008) synthesized compounds including pyrazolo[5,1-c]-1,2,4-triazine and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives, noting their moderate antimicrobial and antifungal effects (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Anticoronavirus and Antitumoral Activity : Jilloju et al. (2021) discovered triazolo-pyridazine derivatives with promising in vitro anticoronavirus and antitumoral activity. This indicates the potential of related compounds in addressing critical health issues (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Eigenschaften
IUPAC Name |
[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N12O/c30-17(13-1-2-14(25-24-13)28-11-18-8-22-28)27-5-3-26(4-6-27)15-7-16(21-10-20-15)29-12-19-9-23-29/h1-2,7-12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKKYIOULXFBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)

![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)


![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)
![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)
![[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]amine hydrochloride](/img/structure/B2631350.png)


![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)